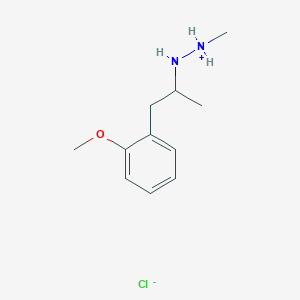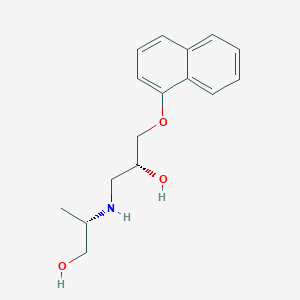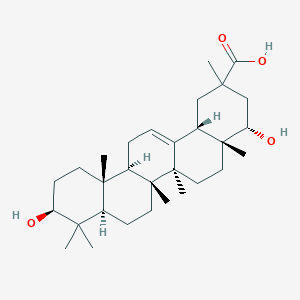
Griseolic acid C
Descripción general
Descripción
Griseolic acid C is a nucleoside-type compound isolated from the culture broth of the microorganism Streptomyces griseoaurantiacus . It is known for its unique structure, which includes an adenine base, a bicyclic ring in its sugar moiety, and two carboxylic acid groups . This structure is similar to that of adenosine 3’,5’-cyclic monophosphate (cAMP), making it a competitive inhibitor of cyclic nucleotide phosphodiesterase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Griseolic acid C can be synthesized through the fermentation of Streptomyces griseoaurantiacus . The microorganism is cultivated in a medium containing maltose, soybean meal, corn steep liquor, polypepton, yeast extract, and potassium dihydrogen phosphate . After 14 days of cultivation, the culture broth is centrifuged, and the supernatant is extracted to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling the pH, temperature, and nutrient composition of the growth medium . Additionally, the use of labeled precursors such as [2-13C]acetate and [1-13C, 15N]glycine can help in the biosynthesis and isolation of enriched this compound .
Análisis De Reacciones Químicas
Types of Reactions: Griseolic acid C undergoes various chemical reactions, including acylation, hydrolysis, and substitution .
Common Reagents and Conditions:
Hydrolysis: Hydrolysis of acylated derivatives can be performed using aqueous base or acid to yield the parent compound.
Substitution: Substitution reactions at the 2’- or 7’-positions can be carried out using various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include mono-, di-, or triacylated derivatives of this compound, which exhibit varying degrees of phosphodiesterase inhibitory activity .
Aplicaciones Científicas De Investigación
Griseolic acid C has several scientific research applications due to its ability to inhibit cyclic nucleotide phosphodiesterase .
Chemistry: In chemistry, it is used as a tool to study the structure-activity relationship of phosphodiesterase inhibitors .
Biology: In biological research, this compound is employed to investigate the role of cyclic nucleotides in cellular signaling pathways .
Medicine: In medicine, it has potential therapeutic applications in diseases where cyclic nucleotide signaling is dysregulated, such as certain cancers and cardiovascular diseases .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a biochemical reagent .
Mecanismo De Acción
Griseolic acid C exerts its effects by competitively inhibiting cyclic nucleotide phosphodiesterase, an enzyme that hydrolyzes cyclic nucleotides such as cAMP and guanosine 3’,5’-cyclic monophosphate (cGMP) . By inhibiting this enzyme, this compound increases the levels of cyclic nucleotides in tissues, thereby modulating various physiological and biochemical processes .
Comparación Con Compuestos Similares
- Griseolic acid A
- Griseolic acid B
- Adenosine 3’,5’-cyclic monophosphate (cAMP)
Comparison: Griseolic acid C is unique among its analogues due to its specific inhibitory activity against phosphodiesterase . While griseolic acids A and B also inhibit phosphodiesterase, they differ in their structural modifications and inhibitory potency . Adenosine 3’,5’-cyclic monophosphate (cAMP) serves as a natural substrate for phosphodiesterase, whereas this compound acts as a competitive inhibitor .
Propiedades
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O7/c15-10-7-11(17-3-16-10)19(4-18-7)12-8(22)9-5(25-12)1-14(26-9,13(23)24)2-6(20)21/h3-5,8-9,12,22H,1-2H2,(H,20,21)(H,23,24)(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIJXGJOXVPSCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905288 | |
| Record name | 9-(3,6-Anhydro-6-carboxy-5,7-dideoxyoctofuranuronosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100242-49-7 | |
| Record name | Griseolic acid C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100242497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(3,6-Anhydro-6-carboxy-5,7-dideoxyoctofuranuronosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B217753.png)



![(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B217773.png)
![[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B217776.png)
